N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide
Description
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Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-methyl-1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S2/c1-14-23-19-8-7-17(13-20(19)30-14)31(27,28)22-11-12-25-21(26)10-9-18(24-25)15-3-5-16(29-2)6-4-15/h3-10,13,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJAGWUUPVTJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it may affect. Based on its structural similarity to other known compounds, it could potentially influence pathways involving aromatic and heterocyclic compounds.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. The presence of the methoxy and sulfonamide groups may influence its solubility and permeability, potentially affecting its absorption and distribution.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its reactivity could be affected by pH. Similarly, its stability could be influenced by temperature and the presence of reactive species.
Biological Activity
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzo[d]thiazole-6-sulfonamide is a complex organic compound with potential applications in medicinal chemistry. Its structure features a pyridazine core linked to various functional groups, suggesting a diverse range of biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C22H24N4O5S
- Molecular Weight : 456.51 g/mol
Structural Features
| Component | Description |
|---|---|
| Pyridazine Core | Central feature linked to various substituents |
| Methoxyphenyl Group | Enhances lipophilicity and biological interaction |
| Benzo[d]thiazole | Contributes to the compound's pharmacological properties |
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anti-inflammatory Effects : Compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
- Anticancer Properties : The ability to modulate pathways involved in cancer cell proliferation has been noted, particularly through interactions with specific receptors or enzymes .
Pharmacological Studies
Several studies have evaluated the pharmacological potential of similar compounds:
- Inhibitory Potential on Acetylcholinesterase :
- Selective COX-2 Inhibitors :
Case Study 1: Anti-inflammatory Activity
In a controlled study, a derivative of the compound was tested for its ability to reduce inflammation in animal models. Results showed a significant reduction in inflammatory markers compared to control groups. This suggests that the compound may effectively modulate inflammatory responses.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of similar compounds, demonstrating that they could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism was linked to the modulation of signaling pathways involved in cell survival and proliferation.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, typically starting with the preparation of the pyridazinone core followed by sequential coupling of the sulfonamide and benzothiazole moieties. Key steps include:
- Nucleophilic substitution : Introducing the 4-methoxyphenyl group via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Sulfonamide formation : Reacting the pyridazinone intermediate with 2-methylbenzo[d]thiazole-6-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Control reaction temperature (60–80°C) and use anhydrous solvents (e.g., THF) to minimize side reactions. Catalysts like DMAP improve yields in sulfonamide coupling .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and detects rotational isomers (e.g., splitting patterns of pyridazinone protons) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the benzothiazole-sulfonamide linkage. Pre-cooling to 100 K enhances crystal stability .
- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects impurities via isotopic patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the roles of the 4-methoxyphenyl and sulfonamide groups?
Design analogs with systematic substitutions and test bioactivity in relevant assays (e.g., enzyme inhibition):
| Substituent | Biological Activity Trend | Key Reference |
|---|---|---|
| 4-Methoxyphenyl | Enhanced solubility & binding | |
| Fluorinated aryl | Increased metabolic stability | |
| Sulfonamide replacement | Reduced target affinity |
- Methodology : Use in vitro assays (e.g., fluorescence polarization) to quantify target binding. Compare IC₅₀ values across analogs .
Q. What computational strategies predict binding affinity and pharmacokinetic properties?
- Molecular Docking : Employ AutoDock Vina with crystal structures (e.g., PDB: 3N6) to model interactions with target enzymes .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the sulfonamide-enzyme hydrogen bonds .
- ADMET Prediction : Use SwissADME to evaluate logP (target: 2–3), CYP450 inhibition, and blood-brain barrier permeability .
Q. How should researchers address contradictions in biological activity data between analogs?
- Case Study : Fluorinated vs. methoxy-substituted analogs may show conflicting activity due to differences in electron-withdrawing/donating effects.
- Resolution : Perform dose-response assays under standardized conditions (pH 7.4, 37°C) .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., coadministered reference drugs) .
- Statistical Analysis : Apply multivariate regression to isolate substituent effects from experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
